molecular formula C12H13NO7 B176141 (2-Methoxy-4-nitrophenyl)methylene diacetate CAS No. 198821-77-1

(2-Methoxy-4-nitrophenyl)methylene diacetate

Cat. No.: B176141
CAS No.: 198821-77-1
M. Wt: 283.23 g/mol
InChI Key: GMHRDXGOIVQOSW-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitrophenyl)methylene diacetate is a diacetate ester featuring a phenyl ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-nitrophenyl)methylene diacetate typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxy-4-nitrobenzaldehyde+Acetic anhydride(2-Methoxy-4-nitrophenyl)methylene diacetate\text{2-Methoxy-4-nitrobenzaldehyde} + \text{Acetic anhydride} \rightarrow \text{this compound} 2-Methoxy-4-nitrobenzaldehyde+Acetic anhydride→(2-Methoxy-4-nitrophenyl)methylene diacetate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-nitrophenyl)methylene diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2-Methoxy-4-nitrophenyl)methylene diacetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its derivatives can be used as inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties and potential therapeutic uses, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofuran-Based Diacetates

Examples :

  • 5-Nitro-2-furaldehyde diacetate (CAS 92-55-7): Features a nitrofuran ring instead of a phenyl group.
  • Nitrofuraldehyde diacetate (synonyms include [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate).
Property (2-Methoxy-4-nitrophenyl)methylene Diacetate 5-Nitro-2-furaldehyde Diacetate
Molecular Formula C₁₁H₁₁NO₇ (inferred) C₉H₉NO₇
Molecular Weight ~285.21 (estimated) 243.17 g/mol
Key Substituents 2-Methoxy, 4-nitro (phenyl) 5-Nitro (furan)
Applications Potential antioxidant/anticancer agent Antimicrobial, drug intermediate

Key Differences :

  • The nitrofuran derivatives exhibit pronounced antimicrobial activity due to the electron-deficient nitro group on the heterocyclic ring, enhancing reactivity with biological targets .
  • The phenyl-based compound may offer greater steric stability in synthetic reactions due to its planar aromatic structure.

Bromophenol and Dihydroisoxazole Derivatives

Examples :

  • (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) .
  • [3-(3-Bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl] bis(methylene) diacetate (BDBD) .
Property This compound 4b-3 BDBD
Substituents 2-Methoxy, 4-nitro 4-Bromo, 6-methoxy (bis-aryl) 3-Bromophenyl (dihydroisoxazole)
Biological Activity Inferred antioxidant/anticancer Antioxidant, ROS inhibition Antimicrobial

Key Differences :

  • Bromophenol derivatives like 4b-3 show specific upregulation of antioxidant enzymes (e.g., TrxR1, HO-1) in HaCaT cells, suggesting a mechanism distinct from nitro-substituted compounds .

Chromene and Corrosion-Inhibiting Derivatives

Example :

  • Dimethyl 2,2'-(3,3'-((4-nitrophenyl)methylene)bis(2-oxo-2H-chromene-4,3-diyl))bis(oxy)diacetate (Compound 2 from ).
Property This compound Compound 2
Structure Simple phenyl diacetate Chromene-fused diacetate
Applications Synthesis intermediate Corrosion inhibition

Key Differences :

  • The chromene backbone in Compound 2 enhances π-π stacking interactions, making it effective for surface adsorption in corrosion inhibition .

Hydrolysis Kinetics and Stability

Comparative Data :

  • Methylene diacetate (parent compound) hydrolyzes in HCl with a rate constant of 0.000144 1 mole⁻¹sec⁻¹ at 25°C .
  • Ethylidene diacetate has a lower rate constant (0.000108 1 mole⁻¹sec⁻¹) under the same conditions .
Compound Hydrolysis Rate (25°C, 7.92 N HCl) Mechanism
Methylene diacetate 0.000144 1 mole⁻¹sec⁻¹ Bimolecular (acyl-oxygen cleavage)
This compound Expected slower rate Electron-withdrawing nitro group may stabilize transition state

Key Insight :

  • The nitro group in this compound likely reduces hydrolysis susceptibility compared to unsubstituted methylene diacetate due to electron withdrawal, stabilizing the ester linkage .

Biological Activity

(2-Methoxy-4-nitrophenyl)methylene diacetate (CAS No. 198821-77-1) is an organic compound characterized by its unique functional groups, including methoxy, nitro, and diacetate moieties. This compound has attracted attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO7\text{C}_{12}\text{H}_{13}\text{N}\text{O}_7

This compound features two acetate groups that enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may affect cellular functions. Additionally, the methoxy group is capable of participating in hydrogen bonding, influencing the compound's binding affinity to various enzymes and receptors .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Reactive Intermediate Formation : Reduction of the nitro group can lead to the formation of compounds that interfere with cellular processes.
  • Modulation of Signaling Pathways : By interacting with cellular targets, it may influence signaling pathways related to proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its derivatives. For instance, derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HL-60 (acute leukemia)0.70 ± 0.14
K-562 (chronic leukemia)1.25 ± 0.35
MCF-7 (breast cancer)3.25 ± 1.91

These findings suggest that modifications to the compound's structure can enhance its potency against different cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. This aspect is particularly relevant in the context of developing therapeutic agents for inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : A study focusing on the antiproliferative effects of various derivatives derived from this compound revealed promising results against hematologic tumor cell lines, with some derivatives achieving IC50 values as low as 0.70 µM in HL-60 cells .
  • Structure-Activity Relationship Studies : Research analyzing the structure-activity relationships (SAR) of related compounds has provided insights into how modifications can enhance biological activity, emphasizing the role of substituents on the phenyl ring in determining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Methoxy-4-nitrophenyl)methylene diacetate, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis of aryl-substituted diacetates typically involves condensation reactions between substituted benzaldehydes and acetic anhydride under acidic or basic conditions. For example, Al-Amiery (2015) describes a route for nitrophenyl-substituted diacetates using nucleophilic substitution or coupling reactions, followed by acetylation . Purity can be ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC or NMR (e.g., monitoring acetate proton signals at δ 2.0–2.3 ppm) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for refining crystal structures, particularly to confirm the dihedral angle between the nitrophenyl and methoxy groups .
  • Spectroscopy : FT-IR (C=O stretches at ~1740 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks. Monitor degradation via HPLC for hydrolysis products (e.g., free acetic acid or nitrophenol derivatives). Storage in anhydrous, dark conditions at 4°C is recommended to minimize ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights govern the acid-catalyzed hydrolysis of this compound, and how can kinetic data resolve bimolecular vs. unimolecular pathways?

  • Methodological Answer :

  • Kinetic studies : Measure pseudo-first-order rate constants (kobsk_{\text{obs}}) under varying HCl concentrations (0.1–8.0 N) at 25°C. Use UV-Vis spectroscopy to track ester loss or aldehyde formation (e.g., nitrophenol release at λ = 400 nm) .
  • Mechanistic differentiation : A bimolecular mechanism (A-2) is indicated if kobsk_{\text{obs}} correlates linearly with [H⁺], whereas a unimolecular pathway (A-1) would show dependence on H0H_0 (Hammett acidity function). For methylene diacetate derivatives, bimolecular mechanisms dominate even at high acidity .

Q. How do electron-withdrawing substituents (e.g., nitro and methoxy groups) influence the hydrolysis kinetics of aryl-substituted diacetates?

  • Methodological Answer :

  • Hammett analysis : Plot logk\log k vs. σ (substituent constant) for a series of analogs. The nitro group (-σ) accelerates hydrolysis by enhancing the electrophilicity of the carbonyl carbon, while methoxy groups (+M effect) may sterically hinder nucleophilic attack. For this compound, the nitro group’s dominance likely results in kobsk_{\text{obs}} values ~240x higher than unsubstituted analogs in 8 N HCl .

Q. What computational approaches can predict the reactivity of this compound in non-aqueous solvents?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate activation energies for hydrolysis in solvents like DMSO or THF. Solvent effects can be modeled using the COSMO-RS framework. Compare with experimental kinetic data to validate predictions .
  • MD simulations : Assess solvent accessibility to the ester carbonyl group using packages like GROMACS, focusing on hydrogen-bonding interactions with nucleophiles .

Q. Data Contradiction and Resolution

Q. How can conflicting reports about the hydrolysis mechanism of methylene diacetates be resolved experimentally?

  • Methodological Answer :

  • Isotopic labeling : Use 18^{18}O-labeled water in hydrolysis experiments. Detection of 18^{18}O in the product confirms nucleophilic attack by water (bimolecular), whereas its absence suggests acylium ion formation (unimolecular).
  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} values. A KIE >1.0 supports proton transfer in the rate-determining step (A-2), while KIE ≈1.0 indicates an A-1 mechanism. Prior studies on methylene diacetate show KIE ~2.0, confirming bimolecular pathways .

Properties

IUPAC Name

[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHRDXGOIVQOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468798
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198821-77-1
Record name 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 L three necked round bottom flask equipped with a mechanical stirrer was added 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL). The mixture was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to 1A (129.0 g, 51%). 1H NMR (CDCl3) □ 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d, 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
136 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), HOAc (900 mL) and Ac2O (900 mL) was stirred and cooled to 8° C. with an acetone/ice bath. Concentrated H2SO4 (136 mL) was carefully added while keeping the reaction temperature below 19° C. After cooling to 0° C., CrO3 (252.6 g, 2.526 mol, 2.815 equiv.) was added portion-wise over 1 hour while maintaining the reaction temperature between 0-10° C. After the addition, the mixture was stirred at 0° C. for 30 minutes at which time the reaction was complete. The reaction mixture was then carefully poured into ice (1.5 kg) with stirring to give a slurry. The remaining black gummy residue was rinsed with HOAc (3×100 mL), and the washes were added to the slurry. After stirring for 10 minutes, the slurry was filtered. The cake was washed with water (3×400 mL) and suction dried for 17 hours to compound 2A (129.0 g, 51%). 1H NMR (CDCl3) d 8.02 (s, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.77 (s, 1H), (d 8.4 Hz, 1H), 3.98 (s, 3H), 2.16 (s, 6H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CrO3
Quantity
252.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Methoxy-4-nitrophenyl)methylene diacetate
(2-Methoxy-4-nitrophenyl)methylene diacetate
(2-Methoxy-4-nitrophenyl)methylene diacetate
(2-Methoxy-4-nitrophenyl)methylene diacetate
(2-Methoxy-4-nitrophenyl)methylene diacetate
(2-Methoxy-4-nitrophenyl)methylene diacetate

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